molecular formula C14H20N2O4 B317798 Tert-butyl 4-(2-furoyl)-1-piperazinecarboxylate

Tert-butyl 4-(2-furoyl)-1-piperazinecarboxylate

Cat. No. B317798
M. Wt: 280.32 g/mol
InChI Key: OBZSDNCSRJZPAG-UHFFFAOYSA-N
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Patent
US05354747

Procedure details

t-Butyloxycarbonyl piperazine (2.0 g, 10.7 mmol) was reacted with furancarbonyl chloride (1.40 g, 10.7 mmol) by the method of Example 4. Following chromatography, a 2.25 g sample of the title compound was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[C:19](Cl)=[O:20]>>[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[C:19]([N:11]1[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][CH2:10]1)=[O:20]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
1.4 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.